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Compound Name: GSK 4027

Cat. No.: B15569043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GSK4027 with other inhibitors of the p300/CBP-

associated factor (PCAF) and general control nonderepressible 5 (GCN5) bromodomains.

These epigenetic proteins are implicated in a variety of diseases, including cancer and

inflammatory conditions, making their selective inhibition a key area of therapeutic research.[1]

[2] This document summarizes key quantitative data, details experimental methodologies, and

visualizes relevant biological pathways to aid in the selection and application of these chemical

probes.

Quantitative Comparison of PCAF/GCN5 Inhibitors
The following tables summarize the in vitro potency and cellular activity of GSK4027 and other

notable PCAF/GCN5 inhibitors. GSK4027 emerges as a highly potent and selective chemical

probe for the PCAF/GCN5 bromodomains.

Table 1: In Vitro Potency of PCAF/GCN5 Inhibitors
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Inhibitor Target Assay Type IC50 Ki KD

GSK4027 PCAF TR-FRET 40 nM 1.4 nM -

GCN5 - - 1.4 nM -

L-Moses PCAF HTRF - 47 nM

48 nM

(BROMOsca

n), 126 nM

(ITC)

GCN5 - - -

220 nM

(BROMOsca

n), 600 nM

(ITC)

Anacardic

Acid
PCAF HAT Assay ~5 µM - -

p300 HAT Assay ~8.5 µM - -

Garcinol PCAF HAT Assay ~5 µM - -

p300 HAT Assay ~7 µM - -

MB-3 GCN5 HAT Assay 100 µM - -

CBP HAT Assay 0.5 mM - -

CPTH2 GCN5 HAT Assay 800 µM - -

Table 2: Cellular Activity and Selectivity of PCAF/GCN5 Bromodomain Inhibitors
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Inhibitor Cellular Assay Cell Line Cellular IC50
Selectivity
Highlights

GSK4027 NanoBRET HEK293 60 nM

≥18,000-fold

over BET family;

≥70-fold over

wider

bromodomain

families.[1]

L-Moses

NanoBRET

(truncated

PCAF)

HEK293 220 nM
>4500-fold over

BRD4.[2]

NanoBRET (full-

length PCAF)
HEK293 1.2 µM

GSK4028

(Negative

Control)

TR-FRET - pIC50 = 4.9

Enantiomeric

negative control

for GSK4027.

Signaling Pathways and Experimental Workflows
The inhibition of PCAF/GCN5 can modulate various signaling pathways, particularly those

involved in inflammation. Below are diagrams illustrating a key inflammatory pathway and a

typical experimental workflow for inhibitor characterization.
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PCAF/GCN5 in LPS-induced IL-6 Expression.
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Inhibitor Characterization Workflow.

Experimental Protocols
A summary of the key experimental methodologies used to characterize GSK4027 and other

PCAF/GCN5 inhibitors is provided below.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is a common method for quantifying the binding affinity of an inhibitor to its target

protein.

Principle: TR-FRET measures the energy transfer between two fluorescent molecules, a

donor and an acceptor. In the context of a bromodomain binding assay, the bromodomain

protein is typically labeled with a donor fluorophore (e.g., terbium), and a ligand or acetylated

histone peptide is labeled with an acceptor fluorophore. When these two molecules are in

close proximity (i.e., the ligand is bound to the bromodomain), excitation of the donor results

in energy transfer to the acceptor, which then emits light at a specific wavelength.

Methodology:

A reaction mixture is prepared containing the donor-labeled bromodomain protein, the

acceptor-labeled ligand, and the test inhibitor at various concentrations.

The components are allowed to incubate to reach binding equilibrium.
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The test inhibitor competes with the acceptor-labeled ligand for binding to the

bromodomain.

An inhibitor that binds to the bromodomain will displace the acceptor-labeled ligand,

leading to a decrease in the FRET signal.

The signal is measured using a plate reader capable of time-resolved fluorescence

detection. The IC50 value, which is the concentration of inhibitor required to reduce the

FRET signal by 50%, is then calculated.

BROMOscan™ Assay
BROMOscan is a competition binding assay platform used to determine the selectivity of

inhibitors against a large panel of bromodomains.

Principle: The assay relies on the ability of a test compound to compete with an immobilized

ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the

solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag.

Methodology:

A specific bromodomain is tagged with a unique DNA identifier.

The DNA-tagged bromodomain is incubated with the test inhibitor and an immobilized

ligand to which the bromodomain can bind.

If the inhibitor binds to the bromodomain, it will prevent the bromodomain from binding to

the immobilized ligand.

The mixture is passed over a solid support that captures the bromodomain-ligand

complexes.

The amount of captured bromodomain is quantified by qPCR. A lower qPCR signal

indicates stronger binding of the inhibitor to the bromodomain.

By testing the inhibitor against a wide panel of bromodomains, a selectivity profile can be

generated, and dissociation constants (Kd) can be determined.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://apac.eurofinsdiscovery.com/solution/bromoscan-technology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NanoBRET™ Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to

measure the binding of a test compound to a target protein within its native cellular

environment.[4]

Principle: This technology uses a NanoLuc® luciferase-tagged target protein as the energy

donor and a cell-permeable fluorescent tracer as the energy acceptor.[5] When the tracer

binds to the target protein, BRET occurs upon addition of the luciferase substrate. A test

compound that enters the cell and binds to the target protein will compete with the tracer,

leading to a decrease in the BRET signal.[5]

Methodology:

Cells (e.g., HEK293) are engineered to express the target protein (e.g., PCAF) fused to

NanoLuc® luciferase.

The cells are treated with a fluorescently labeled tracer that binds to the target protein.

The test inhibitor is added at various concentrations.

After an incubation period to allow for compound entry and binding, the NanoLuc®

substrate is added.

The BRET signal is measured using a luminometer capable of detecting both the donor

and acceptor emission wavelengths.

A decrease in the BRET ratio with increasing inhibitor concentration indicates target

engagement. The cellular IC50 value can then be determined.

Conclusion
GSK4027 stands out as a potent and highly selective chemical probe for the PCAF and GCN5

bromodomains, demonstrating excellent cell permeability and target engagement. Its high

selectivity, particularly over the BET family of bromodomains, makes it a valuable tool for

dissecting the specific biological roles of PCAF and GCN5. In comparison, other inhibitors like

L-Moses also offer good potency and selectivity, while natural product-derived inhibitors such
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as Anacardic Acid and Garcinol are generally less potent and target the histone

acetyltransferase (HAT) domain rather than the bromodomain. The availability of a

corresponding inactive enantiomer, GSK4028, further enhances the utility of GSK4027 for

rigorous in-cell validation studies. Researchers should consider the specific requirements of

their experimental system, including the desired target domain (bromodomain vs. HAT domain)

and the necessary potency and selectivity, when choosing an appropriate inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. L-Moses | Structural Genomics Consortium [thesgc.org]

3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]

5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]

To cite this document: BenchChem. [A Comparative Guide to GSK4027 and Other
PCAF/GCN5 Bromodomain Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569043#gsk4027-vs-other-pcaf-gcn5-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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